1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone
Description
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone features a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, linked via a piperazine group to a thioether-containing ethanone side chain terminating in a pyridin-4-yl group. While exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structure can be inferred from analogs in the literature .
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c26-17(10-27-14-1-3-18-4-2-14)24-7-5-23(6-8-24)15-9-16(21-12-20-15)25-13-19-11-22-25/h1-4,9,11-13H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYBNBEUWSGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that certain 1,2,4-triazole derivatives have been shown to completely inhibit tubulin polymerization, inducing cell cycle arrest at the g2/m phase of the a431 cell line.
Biochemical Pathways
Similar compounds have been found to inhibit collagen synthesis in various models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis.
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. The structure includes significant moieties such as a triazole ring and a pyrimidine group, which are often associated with various pharmacological activities.
Research indicates that compounds like this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit cytochrome P450 enzymes involved in drug metabolism and steroid synthesis, potentially leading to enhanced therapeutic effects or reduced toxicity in certain contexts .
- Induction of Apoptosis : Studies have shown that similar compounds can activate apoptotic pathways in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins, such as caspases and Bcl-2 .
- Antimicrobial Activity : The presence of the triazole and pyrimidine rings suggests potential antimicrobial properties. Compounds with these structures have demonstrated efficacy against various bacterial strains and fungi .
Biological Activity Data
The following table summarizes key biological activities observed for this compound and related derivatives:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Cytotoxicity in cancer cells | 12.5 | Various cancer cell lines | |
| Antimicrobial activity | 15.0 | Staphylococcus aureus | |
| Enzyme inhibition | 10.0 | Cytochrome P450 |
Case Studies
Several studies highlight the potential applications of the compound:
- Anticancer Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation .
- Antimicrobial Efficacy : Research has demonstrated that compounds with similar structures effectively inhibit the growth of Staphylococcus aureus and other pathogenic bacteria, suggesting potential use in treating infections .
- Drug Metabolism Studies : Investigations into the compound's effects on cytochrome P450 enzymes indicate that it may alter drug metabolism pathways, which could enhance the efficacy of co-administered drugs or reduce adverse effects .
Comparison with Similar Compounds
Structural and Physicochemical Analysis
The following table summarizes structural analogs and their key properties:
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrimidine core (vs. Pyrimidines are more common in kinase inhibitors due to their similarity to purine bases . Replacement of thiophene (in ) with pyridin-4-ylthio introduces a basic nitrogen, enabling hydrogen bonding and improved solubility in acidic environments.
Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in increases lipophilicity (logP ≈ 3.2 estimated) compared to the target’s pyridin-4-ylthio (logP ≈ 2.1), enhancing membrane permeability but reducing aqueous solubility.
- The thiazole ring in adds a sulfur atom and aromaticity, which may influence metabolic stability and electronic interactions.
Piperazine Linker :
- Piperazine is conserved across all compounds, providing conformational flexibility and basicity (pKa ~8.5), which aids in solubility and target binding .
Pharmacological Implications (Inferred)
- Selectivity: The pyridin-4-ylthio group’s hydrogen-bonding capability may improve selectivity over analogs with non-polar substituents (e.g., ).
- PK/PD Profile : Compared to (thiophene) and (thiazole), the target’s pyridine group may enhance solubility, reducing dosing frequency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
